2-Bromo-6-fluorobiphenyl
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Overview
Description
2-Bromo-6-fluorobiphenyl is an organic compound with the molecular formula C12H8BrF. It is typically a white or pale yellow solid and is used as an intermediate in organic synthesis.
Preparation Methods
2-Bromo-6-fluorobiphenyl can be synthesized through several organic synthesis methods. One common approach involves the bromination of 2-fluorobiphenyl. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Chemical Reactions Analysis
2-Bromo-6-fluorobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo these reactions under appropriate conditions.
Scientific Research Applications
2-Bromo-6-fluorobiphenyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the development of advanced materials with specific properties.
Medicinal Chemistry: As a flurbiprofen impurity, it is studied for its potential effects and interactions in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorobiphenyl is primarily related to its role as an intermediate in chemical reactions. It acts as a building block in the synthesis of more complex molecules. The bromine and fluorine atoms in its structure influence its reactivity and the types of reactions it can undergo .
Comparison with Similar Compounds
2-Bromo-6-fluorobiphenyl can be compared with other similar compounds such as:
2-Bromo-6-fluorophenylboronic acid: This compound is used in similar coupling reactions and has comparable reactivity.
2-Fluorobiphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-6-fluorobenzoic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and applications.
This compound stands out due to its specific substitution pattern, which makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C12H8BrF |
---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-phenylbenzene |
InChI |
InChI=1S/C12H8BrF/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H |
InChI Key |
CJRQBSHIUWBRKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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